molecular formula C18H11ClN4O2S B2586653 6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-87-2

6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2586653
CAS RN: 874466-87-2
M. Wt: 382.82
InChI Key: KDGCQRFVMOSEFO-UHFFFAOYSA-N
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Description

6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C18H11ClN4O2S and its molecular weight is 382.82. The purity is usually 95%.
BenchChem offers high-quality 6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

This compound exhibits promising anticancer properties due to its unique chemical structure. Researchers have found that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis (programmed cell death). Further studies are needed to explore its specific mechanisms and potential as a novel chemotherapeutic agent .

Antimicrobial Activity

The triazolo-thiadiazole scaffold has been investigated for its antimicrobial effects. Preliminary data suggests that our compound may inhibit bacterial and fungal growth. Researchers are keen on exploring its potential as an alternative to existing antimicrobial agents .

Analgesic and Anti-Inflammatory Properties

In animal models, this compound has demonstrated analgesic effects, possibly through modulation of pain pathways. Additionally, its anti-inflammatory activity could make it valuable in managing inflammatory conditions. Researchers are actively studying its interactions with relevant receptors and pathways .

Antioxidant Capacity

The furan and triazolo-thiadiazole moieties contribute to its antioxidant properties. By scavenging free radicals, it may protect cells from oxidative damage. Investigations into its antioxidant mechanisms and potential therapeutic applications are ongoing .

Antiviral Applications

Given the urgent need for effective antiviral agents, researchers are exploring this compound’s ability to inhibit viral replication. Preliminary studies indicate activity against certain viruses, but further research is essential to validate its efficacy and safety .

Enzyme Inhibition

The compound’s structure suggests potential as an enzyme inhibitor. Researchers have focused on its interaction with carbonic anhydrase and cholinesterase enzymes. These findings could lead to applications in treating neurological disorders and other enzyme-related conditions .

Other Investigative Areas

Beyond the mentioned fields, ongoing research explores its interactions with specific cellular receptors, metabolic pathways, and potential use in drug delivery systems. The compound’s versatility continues to intrigue scientists across various disciplines .

Mechanism of Action

The compound “6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule that contains several functional groups and rings common in medicinal chemistry, including a furan ring, a phenyl ring, a triazole ring, and a thiadiazole ring .

properties

IUPAC Name

6-[5-(3-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c1-10-13(7-8-24-10)16-20-21-18-23(16)22-17(26-18)15-6-5-14(25-15)11-3-2-4-12(19)9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGCQRFVMOSEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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